molecular formula C9H5BrFNO2 B11855346 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B11855346
M. Wt: 258.04 g/mol
InChI Key: PBOWIYIMBBRUBR-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and enzymes involved in disease pathways . The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications .

Biological Activity

6-Bromo-5-fluoro-1H-indole-2-carboxylic acid is a notable compound in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables that illustrate the compound's potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrFNO2C_8H_6BrFNO_2, with a molar mass of approximately 258.04 g/mol. The compound features a carboxylic acid functional group, which enhances its chemical reactivity and biological activity. The presence of bromine and fluorine atoms contributes to its unique pharmacological properties, making it a subject of interest for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Properties : Preliminary studies suggest that indole derivatives may exhibit antiviral activity, particularly against HIV. The compound has shown potential in inhibiting the strand transfer of HIV-1 integrase, which is crucial for viral replication .
  • Anticancer Activity : Several studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation. For instance, derivatives of indole-2-carboxylic acids have been reported to exhibit significant inhibitory effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Effects : The compound is under investigation for its antimicrobial properties, which may be attributed to its ability to disrupt microbial cell functions.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This is particularly relevant in the context of HIV integrase inhibition where it chelates magnesium ions essential for enzyme activity .
  • Receptor Modulation : It can modulate the activity of various receptors involved in cellular signaling pathways, contributing to its anticancer and antiviral effects .

Case Study 1: Antiviral Activity Against HIV

A study evaluated the inhibitory effect of this compound on HIV integrase. The compound showed an IC50 value of approximately 0.13 μM against integrase strand transfer, indicating potent antiviral activity compared to standard treatments .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that derivatives of the compound exhibited IC50 values ranging from 2.43 μM to 7.84 μM against MDA-MB-231 cells, suggesting significant growth inhibition capabilities . These results highlight the potential for developing new anticancer therapies based on this indole derivative.

Comparative Analysis

To further understand the significance of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
5-Fluoroindole-2-carboxylic acidLacks bromine and chlorineSimpler structure; less reactivity
6-Chloroindole-2-carboxylic acidLacks fluorineDifferent halogen substitution affecting properties
4-Bromo-5-fluoroindoleSimilar halogen patternDifferent position of substituents

This table illustrates how the unique combination of halogens in this compound enhances its reactivity and biological activity compared to related compounds.

Properties

Molecular Formula

C9H5BrFNO2

Molecular Weight

258.04 g/mol

IUPAC Name

6-bromo-5-fluoro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrFNO2/c10-5-3-7-4(1-6(5)11)2-8(12-7)9(13)14/h1-3,12H,(H,13,14)

InChI Key

PBOWIYIMBBRUBR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CC(=C1F)Br)C(=O)O

Origin of Product

United States

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